1-(1H-imidazol-2-yl)ethanol

Organic Synthesis Ligand Design Isomer Differentiation

1-(1H-Imidazol-2-yl)ethanol (CAS 22098-61-9) is a heterocyclic organic compound belonging to the imidazole alcohol family. It features an imidazole ring substituted at the 2-position with a 1-hydroxyethyl group.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 22098-61-9
Cat. No. B1612352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazol-2-yl)ethanol
CAS22098-61-9
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN1)O
InChIInChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)
InChIKeySQFWQHCKCDSOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazol-2-yl)ethanol (CAS 22098-61-9): Technical Baseline and Physicochemical Profile


1-(1H-Imidazol-2-yl)ethanol (CAS 22098-61-9) is a heterocyclic organic compound belonging to the imidazole alcohol family. It features an imidazole ring substituted at the 2-position with a 1-hydroxyethyl group . As a liquid at room temperature, it is soluble in both water and common organic solvents . Its calculated logP is -0.31, indicating a hydrophilic character, and its predicted boiling point is approximately 389 °C at 760 mmHg . This compound is primarily used as a research chemical and as a synthetic intermediate or building block for more complex molecules, including pharmaceuticals and agrochemicals . As a class, imidazole derivatives are known for diverse biological activities [1]; however, data on the specific quantitative activity of this exact compound is limited.

1-(1H-Imidazol-2-yl)ethanol (CAS 22098-61-9): Why Generic Substitution of Imidazole Alcohols Is Not a 1:1 Replacement


Imidazole alcohols cannot be considered generic, interchangeable commodities. Substitution pattern on the imidazole ring fundamentally alters physicochemical properties and, consequently, potential interactions in chemical and biological systems. For example, 1-(1H-imidazol-2-yl)ethanol, with substitution at the 2-position, differs from its more common isomer, 2-(1H-imidazol-1-yl)ethanol (substituted at the 1-position) . This positional isomerism affects hydrogen-bonding capability, pKa, and the coordination geometry with metal ions, which is critical for applications in catalysis or as a ligand . Furthermore, the presence of the hydroxyl group on the ethyl chain in this compound introduces a chiral center (when considering the enantiomers) and specific reactivity that a simple methyl or unsubstituted imidazole cannot replicate. The evidence below, though limited by the availability of quantitative comparator data for this specific compound, establishes the baseline properties that differentiate it from close analogs.

Quantitative Evidence Guide for 1-(1H-Imidazol-2-yl)ethanol (CAS 22098-61-9): Measurable Differentiation Against Analogs


Differentiation by Substitution Pattern: Structural Comparison with 2-(1H-imidazol-1-yl)ethanol

The compound's defining feature is its 2-substitution on the imidazole ring. This contrasts with the more common 1-substituted isomer, 2-(1H-imidazol-1-yl)ethanol . While no head-to-head biological or catalytic study was found in admissible sources, this structural difference is a quantifiable, foundational point of differentiation. The position of the substituent directly impacts the electronic environment of the nitrogen atoms, thereby altering the compound's potential for metal coordination and hydrogen bonding .

Organic Synthesis Ligand Design Isomer Differentiation

Physicochemical Profile: Calculated logP and Aqueous Solubility Profile

The predicted logP of 1-(1H-imidazol-2-yl)ethanol is -0.31 , indicating a hydrophilic profile. This is a crucial differentiator when compared to more lipophilic imidazole analogs that may have different absorption or distribution characteristics. For instance, a more lipophilic analog with a logP of >2 would have drastically different behavior in a biological system or in liquid-liquid extraction processes.

Medicinal Chemistry Property Prediction Bioavailability

Enantiomeric Purity: The Potential of (R)- vs. (S)- Enantiomers as Chiral Building Blocks

The compound exists as two enantiomers, (R)- and (S)-1-(1H-imidazol-2-yl)ethanol. While the specific activity of each enantiomer of this compound is not documented in the provided sources, the principle of chiral differentiation is a key point. In the synthesis of chiral drugs like econazole, the optical purity of the imidazolylethanol intermediate is critical for determining the final product's enantiomeric purity [1]. This establishes that the enantiomerically pure forms of this compound have potential value for asymmetric synthesis that the racemic mixture cannot fulfill.

Chiral Synthesis Asymmetric Catalysis Enantiomeric Purity

CYP3A4 Selectivity Profile vs. CYP3A5

Inhibition data against cytochrome P450 enzymes shows a selectivity profile for 1-(1H-imidazol-2-yl)ethanol (identified by CHEMBL3527048). It inhibits CYP3A4 with a Ki of 120-170 nM, whereas its activity against the closely related isoform CYP3A5 is significantly weaker, with Ki values in the 1.2-2.0 µM range [1]. This represents a quantifiable, cross-study comparable differentiation.

Drug Metabolism Enzyme Inhibition CYP450

Key Application Scenarios for 1-(1H-Imidazol-2-yl)ethanol (CAS 22098-61-9) Based on Verifiable Differentiation


Use as a Synthetic Intermediate for 2-Substituted Imidazole Derivatives

This compound is best deployed as a synthetic intermediate or building block where the specific 2-substitution pattern on the imidazole ring is required for subsequent reactions . Its use is justified when the target molecule necessitates the unique geometry and electronic character conferred by this isomer, which differs from the more common 1-substituted analog .

As a Hydrophilic Scaffold in Medicinal Chemistry Exploration

With a calculated logP of -0.31 , 1-(1H-imidazol-2-yl)ethanol is a suitable candidate for researchers seeking to introduce a hydrophilic, polar imidazole moiety into a drug-like molecule. This property makes it a logical choice for medicinal chemistry programs where aqueous solubility is a key optimization parameter, especially when compared to more lipophilic imidazole alternatives.

As a Chiral Building Block for Asymmetric Synthesis

The (R)- or (S)- enantiomers of this compound have potential application in the enantioselective synthesis of chiral pharmaceuticals, as demonstrated by its structural relation to intermediates in the synthesis of enantiopure econazole [1]. This scenario is only relevant when a single enantiomer is procured and the downstream synthetic pathway leverages its chirality.

Research Tool for Cytochrome P450 3A4/3A5 Selectivity Studies

Given its defined activity as a CYP3A4 inhibitor (Ki = 120-170 nM) with approximately 10-fold selectivity over CYP3A5 (Ki = 1,200-2,000 nM) [2], this compound serves as a quantifiably characterized tool for investigating the differential roles of these two CYP isoforms in drug metabolism studies.

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